S-(3-chloro-2-methylpropyl) ethanethioate
Overview
Description
S-(3-chloro-2-methylpropyl) ethanethioate: is a chemical compound with the molecular formula C6H11ClOS . It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a chloro group, a methyl group, and an ethanethioate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-chloro-2-methylpropyl) ethanethioate typically involves the reaction of 3-chloro-2-methylpropyl chloride with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
S-(3-chloro-2-methylpropyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanethioate moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, amines, thiols, solvents like ethanol or acetone.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted ethanethioates.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Scientific Research Applications
S-(3-chloro-2-methylpropyl) ethanethioate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including drugs and active pharmaceutical ingredients.
Chemical Research: The compound is utilized in the study of nucleophilic substitution and oxidation-reduction reactions, providing insights into reaction mechanisms and kinetics.
Biological Studies: It serves as a model compound in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of S-(3-chloro-2-methylpropyl) ethanethioate involves its interaction with specific molecular targets. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethanethioate moiety can participate in oxidation-reduction reactions, altering the redox state of the compound. These reactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methylpropyl chloride
- Ethanethiol
- S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate
Uniqueness
S-(3-chloro-2-methylpropyl) ethanethioate is unique due to its combination of a chloro group, a methyl group, and an ethanethioate moiety. This combination imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique reactivity profile, particularly in nucleophilic substitution and oxidation-reduction reactions .
Properties
IUPAC Name |
S-(3-chloro-2-methylpropyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClOS/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUAYYKUDBSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-86-7 | |
Record name | 3-CHLORO-2-METHYL-1-PROPANETHIOL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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